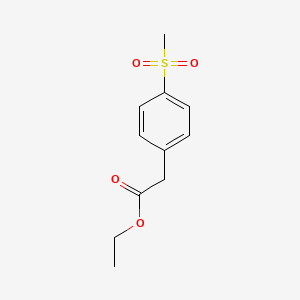

Ethyl 4-(methylsulfonyl)phenylacetate

Übersicht

Beschreibung

Ethyl 4-(methylsulfonyl)phenylacetate is an organic compound with the molecular formula C11H14O4S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methylsulfonyl group at the para position and an ethyl ester group at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonyl)phenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-(methylsulfonyl)phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 4-(methylsulfonyl)phenylacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(methylsulfonyl)phenylacetate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or peracids in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ethyl 4-(sulfonyl)phenylacetate.

Reduction: Formation of 4-(methylsulfonyl)phenylethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

Ethyl 4-(methylsulfonyl)phenylacetate is primarily utilized as an intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents used for pain relief. The derivatives synthesized from this compound have exhibited significant biological activities, including:

- Anti-inflammatory Properties : Compounds derived from this compound have shown selective inhibition of the COX-2 isozyme, with some derivatives demonstrating potent inhibitory activity (e.g., IC50 = 0.10 μM) .

- Antioxidant Activity : Research indicates that derivatives possess antioxidant properties, making them relevant in therapeutic applications aimed at reducing oxidative stress .

Synthesis of Biological Active Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. For instance:

- Indole Derivatives : this compound has been used in the synthesis of indole derivatives that exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These derivatives have shown promise against several diseases, highlighting the versatility of this compound in drug development.

- Pyrimidine-Based Inhibitors : The compound has also been investigated for its role in synthesizing pyrimidine-based inhibitors that target specific pathways in cancer cells . These inhibitors have been evaluated for their therapeutic utility in various cell line models.

Case Study 1: Synthesis and Evaluation of COX-2 Inhibitors

In one study, researchers designed and synthesized a novel series of benzimidazole derivatives incorporating the 4-(methylsulfonyl)phenyl pharmacophore. The evaluation revealed that several compounds exhibited selective COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the synthesis of alkanoylated derivatives of 4-methylphenyl sulphonamoyl carboxylic acids using this compound as a starting material. These compounds were tested for antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated promising antimicrobial effects, particularly for compounds with specific substituents .

Wirkmechanismus

The mechanism of action of ethyl 4-(methylsulfonyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects could be mediated through inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(methylsulfonyl)phenylacetate can be compared with other similar compounds, such as:

Ethyl 4-(methylthio)phenylacetate: Similar structure but with a methylthio group instead of a methylsulfonyl group. It may exhibit different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It may have different physical properties and reactivity.

4-(Methylsulfonyl)phenylacetic acid: The parent acid of this compound. It lacks the ester group and may have different solubility and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

Ethyl 4-(methylsulfonyl)phenylacetate (EMPA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

EMPA is characterized by the following chemical structure:

- Chemical Formula: CHOS

- Molecular Weight: 258.29 g/mol

The compound features a phenyl ring substituted with a methylsulfonyl group and an ethyl acetate moiety, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that EMPA exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings suggest that EMPA could be a potential candidate for developing antimicrobial agents .

Anti-inflammatory Effects

EMPA has also been investigated for its anti-inflammatory properties. It is believed to exert these effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies demonstrated a reduction in prostaglandin E2 production, indicating a decrease in inflammation markers .

The mechanism by which EMPA exerts its biological effects involves several biochemical pathways:

- Inhibition of COX Enzymes: By inhibiting COX-1 and COX-2, EMPA reduces the synthesis of pro-inflammatory mediators.

- Antimicrobial Action: EMPA disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Antioxidant Activity: The compound may also scavenge free radicals, thus contributing to its anti-inflammatory properties .

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of EMPA against clinical isolates. The results showed that EMPA had significant antibacterial activity comparable to standard antibiotics. The study concluded that modifications in the molecular structure could enhance its efficacy further .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of EMPA in animal models. The compound was administered to rats subjected to induced inflammation. Results showed a marked decrease in edema and inflammatory markers compared to control groups, supporting its therapeutic potential in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-15-11(12)8-9-4-6-10(7-5-9)16(2,13)14/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJEXQCBINWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.